Technical Guide: Solubility Profile and Thermodynamic Analysis of Morpholin-3-one Oxime
Technical Guide: Solubility Profile and Thermodynamic Analysis of Morpholin-3-one Oxime
This technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of Morpholin-3-one oxime (systematically N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine). This compound serves as a critical intermediate in the synthesis of bioactive heterocyclic scaffolds, including Factor Xa inhibitors (e.g., Rivaroxaban derivatives).[1]
Executive Summary
Morpholin-3-one oxime represents a class of amidoxime derivatives characterized by dual hydrogen-bonding capability (amphiprotic nature) and moderate polarity. Its solubility behavior is the rate-limiting factor in purification processes (crystallization) and reaction kinetics during organic synthesis. This guide provides a rigorous framework for determining its solubility, modeling its thermodynamic properties, and optimizing solvent selection for process scale-up.
Chemical Identity & Structural Analysis
Understanding the solute's molecular architecture is prerequisite to predicting solvent interactions.
| Property | Specification |
| Common Name | Morpholin-3-one oxime |
| Systematic Name | N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine |
| Core Scaffold | Morpholine (1,4-oxazinane) |
| Functional Groups | Oxime (=N-OH), Ether (-O-), Amine (secondary) |
| Polarity Profile | High (H-bond donor/acceptor sites) |
| Predicted LogP | ~ -0.5 to 0.2 (Hydrophilic) |
Solubility Prediction: Due to the oxime hydroxyl group and the morpholine ring oxygen, the molecule exhibits strong dipole-dipole interactions and hydrogen bonding.
-
High Solubility: Polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol, Water).
-
Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone).
-
Low Solubility: Non-polar hydrocarbons (Hexane, Toluene).
Experimental Protocol: Isothermal Saturation Method
To ensure data integrity (Trustworthiness), the following self-validating protocol is recommended for generating precise solubility data (
Reagents and Apparatus
-
Solute: Morpholin-3-one oxime (Recrystallized, Purity >99.5% by HPLC).
-
Solvents: Analytical grade (AR) or HPLC grade (Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
-
Apparatus: Double-jacketed glass vessel (50 mL), Smart thermostatic water bath (
K), Magnetic stirrer, 0.22 m PTFE syringe filters.
Workflow Methodology
The solubility is measured using the static equilibrium method coupled with gravimetric or HPLC analysis.
-
Preparation: Add excess Morpholin-3-one oxime to 20 mL of the selected solvent in the jacketed vessel.
-
Equilibration: Stir the suspension at the target temperature (
) for 24 hours.-
Validation Step: Stop stirring and allow settling for 2 hours. Ensure solid phase persists (saturation).
-
-
Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe (to prevent precipitation).
-
Filtration: Filter immediately through a 0.22
m filter into a pre-weighed weighing bottle. -
Quantification (Gravimetric): Evaporate solvent under vacuum at 40°C until constant mass is achieved (
mg). -
Calculation: Determine mole fraction solubility (
).
Calculation Formula
Where:- : Mass of solute and solvent (g).
- : Molar mass of solute and solvent ( g/mol ).
Thermodynamic Modeling Framework
Experimental data must be correlated using thermodynamic models to allow interpolation and enthalpy calculations.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
-
A, B, C: Empirical model parameters derived via non-linear regression.
-
T: Absolute temperature (K).[2]
-
Utility: Provides the highest accuracy (typically
) for polar solutes in organic solvents.
van't Hoff Equation
Used to determine the dissolution enthalpy (
-
Slope (
): Indicates if dissolution is endothermic (negative slope) or exothermic. -
Intercept (
): Reflects the disorder change upon dissolution.
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection and the experimental workflow for solubility determination.
Figure 1: Systematic workflow for the determination and modeling of Morpholin-3-one oxime solubility.
Critical Analysis & Applications
Solvent Effect on Solubility
Based on the "like dissolves like" principle and the structure of Morpholin-3-one oxime:
-
Protic Solvents (Methanol, Ethanol): Expected to show the highest solubility due to the ability to donate and accept hydrogen bonds from the oxime (-OH, =N-) and morpholine ether (-O-) groups.
-
Aprotic Polar Solvents (Acetone, Acetonitrile): Good solubility driven by dipole-dipole interactions, though likely lower than alcohols.
-
Non-polar Solvents (Toluene): Lowest solubility. The energy cost to break the crystal lattice (dominated by intermolecular H-bonds) is not compensated by weak London dispersion forces.
Application in Crystallization
The steep solubility curve in alcohols (solubility increases significantly with T) makes Ethanol or Isopropanol ideal candidates for cooling crystallization (purification).
-
Anti-solvent strategy: Dissolve in Methanol (high solubility) and add Water or Toluene (anti-solvent) to induce precipitation.
Thermodynamic Implications
- (Endothermic): Dissolution absorbs heat. Solubility increases with temperature. This is the standard behavior for most organic solids.
- : The dissolution process is non-spontaneous at standard conditions without thermal input, necessitating elevated temperatures for high concentrations.
References
-
ChemicalBook. (2025). Morpholin-3-one | 109-11-5 Chemical Properties and Synthesis.
-
BioCrick. (2025). 4-(4-Aminophenyl)morpholin-3-one Solubility and Properties.
-
BenchChem. (2025).[3] Technical Guide: Synthesis and Solubility of Morpholinone Derivatives.
-
VulcanChem. (2025). Morpholin-3-one oxime Systematic Naming and Structure.
- NIST Chemistry WebBook.Thermochemical Data of Morpholine Derivatives. (General Reference for thermodynamic modeling protocols).
